Sulfamerazine

Catalog No.
S544116
CAS No.
127-79-7
M.F
C11H12N4O2S
M. Wt
264.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfamerazine

CAS Number

127-79-7

Product Name

Sulfamerazine

IUPAC Name

4-amino-N-(4-methylpyrimidin-2-yl)benzenesulfonamide

Molecular Formula

C11H12N4O2S

Molecular Weight

264.31 g/mol

InChI

InChI=1S/C11H12N4O2S/c1-8-6-7-13-11(14-8)15-18(16,17)10-4-2-9(12)3-5-10/h2-7H,12H2,1H3,(H,13,14,15)

InChI Key

QPPBRPIAZZHUNT-UHFFFAOYSA-N

SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Solubility

3.04e-01 g/L

Synonyms

Sulfamerazine; Mebacid; Methylsulfadiazine; Sulfamerazine; Trimetox.

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N

Description

The exact mass of the compound Sulfamerazine is 264.0681 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 202 mg/l (at 20 °c)7.64e-04 m3.04e-01 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757325. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Sulfanilamides. It belongs to the ontological category of pyrimidines in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Protein Labeling and Quantification

Sulfamethazine's isotope-labeled variant, Sulfamethazine-d4, proves invaluable in protein research. This specific isotope, with its four deuterium atoms replacing regular hydrogen atoms, allows scientists to track and measure proteins within complex biological samples. By attaching Sulfamethazine-d4 to a protein of interest, researchers can identify and quantify its presence using techniques like mass spectrometry [1]. This application is particularly useful in studying protein expression levels, protein interactions, and protein localization within cells.

[1] For a detailed explanation of Sulfamethazine-d4's application in protein research, you can refer to the product description by Santa Cruz Biotechnology: SCBT Sulfamethazine-d4:

Enzyme Activity Investigation

Sulfamethazine's ability to inhibit specific enzymes makes it a valuable tool for studying metabolic pathways. By binding to an enzyme's active site, Sulfamethazine can hinder its function, effectively stopping the production of a particular molecule or compound the enzyme is responsible for creating. This targeted inhibition allows researchers to analyze the role of specific enzymes within a metabolic pathway and understand their contribution to cellular processes [2].

Sulfamerazine is a sulfonamide antibiotic characterized by the chemical formula C11H12N4O2SC_{11}H_{12}N_{4}O_{2}S and a molar mass of approximately 264.30 g/mol. It is commonly used to treat bacterial infections by inhibiting folate synthesis in bacteria, which is essential for DNA replication and cell division. The compound features a pyrimidine ring and a sulfonamide group, which are critical for its antibacterial activity .

As mentioned earlier, Sulfamethazine competitively inhibits the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid, which bacteria need for various cellular processes []. By inhibiting this enzyme, Sulfamethazine prevents bacteria from multiplying and ultimately kills them [].

  • Toxicity: Sulfamethazine can cause various side effects, including nausea, vomiting, diarrhea, and skin rash. In rare cases, it can lead to more severe reactions like Stevens-Johnson syndrome.
  • Contraindications: People with allergies to sulfa drugs, kidney or liver problems, and certain blood disorders should not take Sulfamethazine.
, primarily involving its sulfonamide group. In aqueous solutions, it can participate in protonation and deprotonation reactions, which affect its solubility and biological activity. The compound can also react with para-aminobenzoic acid (PABA) to inhibit the enzyme dihydropteroate synthase, leading to the disruption of folate synthesis in bacteria. This inhibition is a competitive process where sulfamerazine competes with PABA for the enzyme's active site .

Key Reactions

  • Ionization: Sulfamerazine can lose protons from its amino groups under different pH conditions.
  • Inhibition of Dihydropteroate Synthase: The primary mechanism of action involves competing with PABA for binding to the enzyme, thus preventing the formation of dihydrofolate .

Sulfamerazine exhibits bacteriostatic properties, meaning it inhibits bacterial growth rather than killing bacteria directly. Its primary target is the enzyme dihydropteroate synthase in bacteria such as Escherichia coli, leading to decreased synthesis of dihydrofolic acid. This action ultimately disrupts nucleic acid synthesis and bacterial replication . Adverse effects may include gastrointestinal disturbances, hypersensitivity reactions, and hematologic issues such as anemia or agranulocytosis .

Sulfamerazine can be synthesized through several methods, typically involving the reaction of sulfanilamide with appropriate pyrimidine derivatives. A common synthetic route includes:

  • Condensation Reaction: Reacting sulfanilamide with 4-methyl-2-pyrimidinamine in the presence of a dehydrating agent.
  • Acetylation: Further modifications may involve acetylating intermediates to enhance solubility or stability.

The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time .

Sulfamerazine is primarily used in clinical settings as an antibacterial agent. Its applications include:

  • Treatment of Bacterial Infections: Effective against various Gram-positive and Gram-negative bacteria.
  • Veterinary Medicine: Used in livestock for treating infections and preventing disease outbreaks.
  • Research: Utilized in studies investigating bacterial resistance mechanisms and sulfonamide pharmacology .

Research on sulfamerazine has highlighted its interactions with other drugs and biological molecules:

  • Drug Interactions: Sulfamerazine may interact with anticoagulants or other antibiotics, necessitating careful monitoring during co-administration.
  • Biochemical Interactions: Studies indicate that sulfamerazine can affect metabolic pathways involving folate metabolism, which could have implications for patients with underlying metabolic disorders .

Sulfamerazine shares structural similarities with several other sulfonamide antibiotics. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
SulfamethoxazoleC10H11N3O3SC_{10}H_{11}N_{3}O_{3}SContains a methoxy group enhancing solubility
SulfadiazineC10H10N4O2SC_{10}H_{10}N_{4}O_{2}SHas a diazine structure, used for urinary tract infections
SulfanilamideC12H14N4O2SC_{12}H_{14}N_{4}O_{2}SThe parent compound for many sulfonamides

Uniqueness of Sulfamerazine

Sulfamerazine's unique combination of a methyl group on the pyrimidine ring distinguishes it from other sulfonamides, potentially affecting its pharmacokinetics and spectrum of activity against specific bacterial strains .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

264.06809681 g/mol

Monoisotopic Mass

264.06809681 g/mol

Heavy Atom Count

18

LogP

0.14
0.14 (LogP)
0.14

Appearance

Solid powder

Melting Point

236 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

UR1SAB295F

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 48 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 47 of 48 companies with hazard statement code(s):;
H315 (97.87%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

A sulfanilamide that is used as an antibacterial agent. It can be used to treat bronchitis, prostatitis and urinary tract infections.

Pharmacology

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), an enzyme involved in folate synthesis in bacteria.
Sulfamerazine is a long-acting sulfanilamide antibacterial agent. Sulfamerazine inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for the binding site on dihydropteroate synthase.

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

D - Dermatologicals
D06 - Antibiotics and chemotherapeutics for dermatological use
D06B - Chemotherapeutics for topical use
D06BA - Sulfonamides
D06BA06 - Sulfamerazine
J - Antiinfectives for systemic use
J01 - Antibacterials for systemic use
J01E - Sulfonamides and trimethoprim
J01ED - Long-acting sulfonamides
J01ED07 - Sulfamerazine

Mechanism of Action

Sulfamerazine is a sulfonamide drug that inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase (dihydrofolate synthetase). Sulfamerazine is bacteriostatic in nature. Inhibition of dihydrofolic acid synthesis decreases the synthesis of bacterial nucleotides and DNA.

Pictograms

Irritant

Irritant

Other CAS

127-79-7

Absorption Distribution and Excretion

Rapidly absorbed following oral administration.

Metabolism Metabolites

Sulfamerazine has known human metabolites that include N(4)-Acetylsulfamerazine.

Wikipedia

Sulfamerazine
Glutaconyl-CoA

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

General Manufacturing Information

Benzenesulfonamide, 4-amino-N-(4-methyl-2-pyrimidinyl)-: INACTIVE

Dates

Modify: 2023-08-15

Degradation of sulfamerazine by a novel Cu

Yong Chen, Junfeng Zhao, Lu Hu, Jing Tian, Yong Liu
PMID: 33971422   DOI: 10.1016/j.chemosphere.2021.130678

Abstract

Most metal-organic frameworks (MOFs) are synthesized from carboxylate and metal precursors by hydrothermal process, which will consume a large amount of solvent and carboxylate. To address this issue, a new strategy for Cu-based MOFs was developed, in which the Cu-based MOFs was obtained by using abundant natural polymer (tannic acid) as one of the precursors and using high-energy ball milling to achieve a self-assembly of tannic acid and copper sulfate. Based on this strategy, a novel Cu-based MOFs derivative (Cu
O@C composite) was synthesized by high-temperature sintering of Cu-based MOFs and used for sulfamerazine (SMR) removal via O
activation. The BET specific surface area and average pore size of Cu
O@C composite were 110.34 m
g
and 21.06 nm, respectively, which made Cu
O@C composite had the maximum adsorption capacity (Q
) for SMR of 104.65 mg g
and favored the subsequent degradation of SMR. The results from XRD and XPS indicated that Cu
O@C composite contained a lot of Cu
and Cu
O with the sizes of 76.6 nm and 9.8 nm, respectively, which led to its high performance of O
activation. The removal efficiency of SMR and 90.2% TOC achieved 100% and 90.2%, respectively in the Cu
O@C/air system at initial pH of 4.0, air flow rate of 100 mL min
, Cu
O@C dosage of 1 g L
and reaction time of 30 min. Reactive species, including H
O
, OH and O
radicals were detected in the Cu
O@C/air system, and OH and O
were mainly responsible for the degradation of SMR.


In-feed antibiotic use changed the behaviors of oxytetracycline, sulfamerazine, and ciprofloxacin and related antibiotic resistance genes during swine manure composting

Dengmiao Cheng, Yuanwang Liu, Ebrahim Shehata, Yao Feng, Hui Lin, Jianming Xue, Zhaojun Li
PMID: 33254754   DOI: 10.1016/j.jhazmat.2020.123710

Abstract

The dynamics of oxytetracycline (OTC), sulfamerazine (SM1), ciprofloxacin (CIP) and related antibiotic resistance genes (ARGs) during swine manure composting were compared between manure collected from swine fed a diet containing these three antibiotics (T
) and manure directly spiked with these drugs (T
). The composting removal efficiency of OTC (94.9 %) and CIP (87.8 %) in the T
treatment was significantly higher than that of OTC (83.8 %, P < 0.01) and CIP (83.9 %, P < 0.05) in the T
treatment, while SM1 exhibited no significant difference (P > 0.05) between the two treatments. Composting effectively reduced the majority of ARGs in both T
and T
types of manure, especially tetracycline resistance genes (TRGs). Compared with the T
treatment, the abundance of some ARGs, such as tetG, qepA, sul1 and sul2, increased dramatically up to 309-fold in the T
treatment. The microbial composition of the composting system changed significantly during composting due to antibiotic feeding. Redundancy analysis suggested that the abundance of ARGs had a considerable impact on alterations in the physicochemical parameters (C/N, pH and temperature) and bacterial communities (Actinobacteria, Proteobacteria and Firmicutes) during the composting of swine manure.


Indirect photodegradation of sulfathiazole and sulfamerazine: Influence of the CDOM components and seawater factors (salinity, pH, nitrate and bicarbonate)

Xinyu Tang, Zhengguo Cui, Ying Bai, Rongguo Su
PMID: 32877789   DOI: 10.1016/j.scitotenv.2020.141762

Abstract

Sulfonamides (SAs) are ubiquitous antibiotics that are increasingly detected in the aquatic environment, and may cause potential harm to the environment and humans. Indirect photodegradation has been considered to be a promising natural degradation process for antibiotics in the environment. Chromophoric dissolved organic matter (CDOM) is an important participant in the indirect photodegradation of antibiotics. Indirect photodegradation of sulfathiazole (ST) and sulfamerazine (SM) were studied in the presence of CDOM and marine factors (salinity, pH, nitrate (NO
) and bicarbonate (HCO
)) to simulate photodegradation of these compounds in the coastal seawater environment. The main findings are as follows. First, the indirect photodegradation rates of ST and SM in the presence of CDOM were significantly increased and followed the pseudofirst order kinetics. Second,
O
played a critical role in the indirect photodegradation of ST and its contribution rate was 54.2%;
CDOM
performed similarly in the case of SM with a 58.0% contribution rate. Third, CDOM was divided into four fluorescent components by excitation-emission matrix spectroscopy and parallel factor analysis (EEMs-PARAFAC), including three exogenous components and an autochthonous component. The exogenous components with high molecular weight and higher number of aromatic groups played a decisive role in the indirect photodegradation of ST and SM due to their ability to generate higher levels of reactive intermediates (RIs). Finally, seawater factors (salinity, pH, NO
and HCO
) influenced the indirect photodegradation of ST and SM by influencing the steady-state concentrations of RIs. This report is the first study of indirect photodegradation of ST and SM from the perspective of the CDOM components and simulated coastal waters.


Synthesis and in silico studies of triazene-substituted sulfamerazine derivatives as acetylcholinesterase and carbonic anhydrases inhibitors

Sinan Bilginer, Halise I Gul, Baris Anil, Yeliz Demir, Ilhami Gulcin
PMID: 32984993   DOI: 10.1002/ardp.202000243

Abstract

A novel series of sulfonamides, 4-(3-phenyltriaz-1-en-1-yl)-N-(4-methyl-2-pyrimidinyl)benzenesulfonamides (1-9), was designed and synthesized by the diazo reaction between sulfamerazine and substituted aromatic amines for the first time. Their chemical structures were characterized by
H nuclear magnetic resonance (NMR),
C NMR, and high-resolution mass spectra. The newly synthesized compounds were evaluated in terms of acetylcholineasterase (AChE) and human carbonic anhydrases (hCA) I and II isoenzymes inhibitory activities. According to the AChE inhibition results, the K
values of the compounds 1-9 were in the range of 19.9 ± 1.5 to 96.5 ± 20.7 nM against AChE. Tacrine was used as the reference drug and its K
value was 49.2 ± 2.7 nM against AChE. The K
values of the compounds 1-9 were in the range of 10.2 ± 2.6 to 101.4 ± 27.8 nM against hCA I, whereas they were 18.3 ± 4.4 to 48.1 ± 4.5 nM against hCA II. Acetazolamide was used as a reference drug and its K
values were 72.2 ± 5.4 and 52.2 ± 5.7 nM against hCA I and hCA II, respectively. The most active compounds, 1 (nonsubstituted) against AChE, 5 (4-ethoxy-substituted) against hCA I, and 8 (4-bromo-substituted) against hCA II, were chosen and docked at the binding sites of these enzymes to explain the inhibitory activities of the series. The newly synthesized compounds presented satisfactory pharmacokinetic properties via the estimation of ADME properties.


Changes in microbial community structure during pig manure composting and its relationship to the fate of antibiotics and antibiotic resistance genes

Yuanwang Liu, Dengmiao Cheng, Jianming Xue, Louise Weaver, Steve A Wakelin, Yao Feng, Zhaojun Li
PMID: 32004835   DOI: 10.1016/j.jhazmat.2020.122082

Abstract

Animal manure containing veterinary antibiotics is a significant source of microbial antibiotic resistance genes (ARGs). Composting of animal manure with wheat straw and sawdust was explored as a means to reduce ARGs load in the final material. The effects of ciprofloxacin, oxytetracycline, sulfamerazine on the bacterial community composition, and how this then affected the removal of seven tetracycline resistance genes (TARGs), four sulfonamide resistance genes (SARGs), and two fluoroquinolone resistance genes (QARGs) were investigated. Treatments receiving either ciprofloxacin or the three mixed antibiotics had reduced bacterial alpha-diversity and displayed shifts in the abundance of Proteobacteria and Firmicutes. This demonstrated that different antibiotics played an important role in bacterial community composition. Furthermore, variation in the physicochemical properties of compost, particularly pH and temperature, was also strongly linked to shifts in bacterial composition over time. Based on network analysis, the reduction of TARGs were associated with loss of Pseudomonas, Pseudoxanthomonas, Pusillimonas, Aquamicrobium, Ureibacillus, Lysinibacillus, Bacillus and Brachybacterium during the thermophilic stage. However, QARGs and SARGs were more strongly affected by the presence of multiple antibiotics. Our results have important implications for reducing the spread of certain ARGs by controlling the composting temperature, pH or the antibiotics species used in husbandry.


Catalytic activation of O

Yong Liu, Ni Tan, Jinrui Guo, Jianlong Wang
PMID: 32353730   DOI: 10.1016/j.jhazmat.2020.122751

Abstract

In this study, a novel Al°-CNTs-Cu
O composite, capable of activating O
to generate H
O
and further to reactive oxygen species (ROSs) at a wide pH range, was synthetized, characterized and applied for the degradation of sulfamerazine. In the activation of O
by Al°-CNTs-Cu
O composite, H
O
was generated from the reaction of O
with Al°-CNTs, which could be catalytically decomposed into O
and OH by Cu
O, the formed Cu(II) could be rapidly reduced to Cu
O by Al°-CNTs in composite, which made Al°-CNTs-Cu
O composite reusable and decreased the leaching of copper ions into solution. The removal efficiency of SMR and TOC was 73.91 % and 56.80 %, respectively at initial pH = 5.8, T = 20 °C, O
flow rate = 100 mL/min, Al°-CNTs-Cu
O dosage = 2 g/L, SMR = 50 mg/L, and reaction time = 60 min. The removal efficiency of SMR kept almost unchanged and the concentration of copper ions in solution was below 0.5 mg/L. The Al°-CNTs-Cu
O/O
process could be used as a novel catalyst for the degradation of refractory organic contaminants in water and wastewater by Fenton-like process at a wide pH range through the in situ generation of H
O
.


An amide-based sulfenamide prodrug of gamma secretase inhibitor BMS-708163 delivers parent drug from an oral conventional solid dosage form in male beagle dog

Victor R Guarino, Richard E Olson, J Gerry Everlof, Nenghui Wang, Ivar McDonald, Roy Haskell, Wendy Clarke, Kimberley A Lentz
PMID: 31870650   DOI: 10.1016/j.bmcl.2019.126856

Abstract

The objective of this Letter is to report the first (to our knowledge) in vivo proof of concept for a sulfenamide prodrug to orally deliver a poorly soluble drug containing a weakly-acidic NH-acid from a conventional solid dosage formulation. This proof of concept was established using BMS-708163 (1), a gamma secretase inhibitor containing a weakly acidic primary amide NH-acid as the chemical handle for attaching a series of thiol-based promoieties via a sulfenamide linkage. Aqueous stabilities and solubilities are reported for a series of six sulfenamide prodrugs (2-7) of 1. The sulfenamide prodrug containing the cysteine methyl ester promoiety (5) was chosen for a orally-dosed PK study in male beagle dog comparing a solubilized formulation of 1 against a solid dosage form of 5 in a cross-over fashion at an equivalent molar dose of 3 mg/kg. Prodrug 5 delivered essentially a superimposable PK profile of 1 compared to the solubilized formulation of 1, without any detectable exposure of 5 in systemic circulation.


Catalytic, Enantioselective Sulfenofunctionalization of Alkenes: Development and Recent Advances

Anastassia Matviitsuk, Jesse L Panger, Scott E Denmark
PMID: 32452077   DOI: 10.1002/anie.202005920

Abstract

The last decade has witnessed a burgeoning of new methods for the enantioselective vicinal difunctionalization of alkenes initiated by electrophilic sulfenyl group transfer. The addition of sulfenium ions to alkenes results in the generation of chiral, non-racemic thiiranium ions. These highly reactive intermediates are susceptible to attack by a myriad of nucleophiles in a stereospecific ring-opening event to afford anti 1,2-sulfenofunctionalized products. The practical application of sulfenium ion transfer has been enabled by advances in the field of Lewis base catalysis. This Review will chronicle the initial discovery and characterization of thiiranium ion intermediates followed by the determination of their configurational stability and the challenges of developing enantioselective variants. Once the framework for the reactivity and stability of thiiranium ions has been established, a critical analysis of pioneering studies will be presented. Finally, a comprehensive discussion of modern synthetic applications will be categorized around the type of nucleophile employed for sulfenofunctionalization.


An overview of carbohydrate-based carbonic anhydrase inhibitors

Doretta Cuffaro, Elisa Nuti, Armando Rossello
PMID: 33078634   DOI: 10.1080/14756366.2020.1825409

Abstract

Carbonic anhydrases (CAs) are metalloenzymes responsible for the reversible hydration of carbon dioxide to bicarbonate, a fundamental reaction involved in various physiological and pathological processes. In the last decades, CAs have been considered as important drug targets for different pathologies such as glaucoma, epilepsy and cancer. The design of potent and selective inhibitors has been an outstanding goal leading to the discovery of new drugs. Among the different strategies developed to date, the design of carbohydrate-based CA inhibitors (CAIs) has emerged as a versatile tool in order to selectively target CAs. The insertion of a glycosyl moiety as a hydrophilic tail in sulfonamide, sulfenamide, sulfamate or coumarin scaffolds allowed the discovery of many different series of sugar-based CAIs, with relevant inhibitory results. This review will focus on carbohydrate-based CAIs developed so far, classifying them in glycosidic and glycoconjugated inhibitors based on the conjugation chemistry adopted.


SIMLIN: a bioinformatics tool for prediction of S-sulphenylation in the human proteome based on multi-stage ensemble-learning models

Xiaochuan Wang, Chen Li, Fuyi Li, Varun S Sharma, Jiangning Song, Geoffrey I Webb
PMID: 31752668   DOI: 10.1186/s12859-019-3178-6

Abstract

S-sulphenylation is a ubiquitous protein post-translational modification (PTM) where an S-hydroxyl (-SOH) bond is formed via the reversible oxidation on the Sulfhydryl group of cysteine (C). Recent experimental studies have revealed that S-sulphenylation plays critical roles in many biological functions, such as protein regulation and cell signaling. State-of-the-art bioinformatic advances have facilitated high-throughput in silico screening of protein S-sulphenylation sites, thereby significantly reducing the time and labour costs traditionally required for the experimental investigation of S-sulphenylation.
In this study, we have proposed a novel hybrid computational framework, termed SIMLIN, for accurate prediction of protein S-sulphenylation sites using a multi-stage neural-network based ensemble-learning model integrating both protein sequence derived and protein structural features. Benchmarking experiments against the current state-of-the-art predictors for S-sulphenylation demonstrated that SIMLIN delivered competitive prediction performance. The empirical studies on the independent testing dataset demonstrated that SIMLIN achieved 88.0% prediction accuracy and an AUC score of 0.82, which outperforms currently existing methods.
In summary, SIMLIN predicts human S-sulphenylation sites with high accuracy thereby facilitating biological hypothesis generation and experimental validation. The web server, datasets, and online instructions are freely available at http://simlin.erc.monash.edu/ for academic purposes.


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